(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid is a synthetic compound developed as a selective inhibitor of human phospholipase A2 group IIA (PLA2G2A). [] It belongs to the class of phenyl alkanoic acid derivatives, specifically phenyloxy alkanoic acids. [] This compound is a valuable tool in scientific research for investigating the role of PLA2G2A in various physiological and pathological processes, particularly in the context of obesity, type 2 diabetes, and metabolic syndrome. []
(S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid acts as a selective inhibitor of human phospholipase A2 group IIA (PLA2G2A). [] PLA2G2A is an enzyme involved in the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors for inflammatory mediators like prostaglandins and leukotrienes. [] By inhibiting PLA2G2A, (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid reduces the production of these inflammatory mediators, mitigating inflammation and associated metabolic dysfunctions. []
The primary application of (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid in scientific research is in the study of PLA2G2A function. [] It has been utilized in in vitro and in vivo models to investigate the role of PLA2G2A in inflammatory responses, metabolic dysfunction, and obesity-related disorders. []
For instance, in a study investigating the role of PLA2G2A in diet-induced metabolic syndrome in rats, (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid was administered orally to rats fed a high-carbohydrate, high-fat diet. [] The treatment significantly attenuated the overexpression of PLA2G2A and macrophage infiltration in adipose tissue, leading to reductions in visceral adiposity and improvements in insulin sensitivity, glucose intolerance, and cardiovascular abnormalities. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: